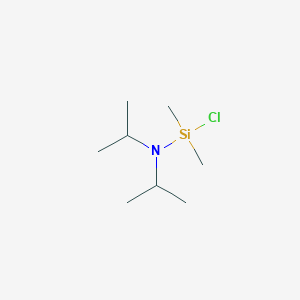
CHLORO(DIISOPROPYLAMINO)DIMETHYLSILANE
Descripción general
Descripción
Chloro(diisopropylamino)dimethylsilane: is a chemical compound with the molecular formula [(CH3)2CH]2NSi(CH3)2Cl . It is a colorless liquid with a molecular weight of 193.79 g/mol . This compound is primarily used in organic synthesis and has applications in various fields, including chemistry and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Chloro(diisopropylamino)dimethylsilane can be synthesized through the reaction of diisopropylamine with dimethyldichlorosilane . The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the chlorosilane .
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where the reactants are combined under controlled temperatures and pressures. The reaction is usually carried out in the presence of a catalyst to enhance the yield and efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions: Chloro(diisopropylamino)dimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as alcohols or amines, to form different organosilicon compounds.
Hydrolysis: In the presence of water, this compound hydrolyzes to form silanols and hydrochloric acid.
Common Reagents and Conditions:
Nucleophiles: Alcohols, amines, and other nucleophiles are commonly used in substitution reactions with this compound.
Catalysts: Catalysts such as copper(I) chloride can be used to facilitate the reaction.
Major Products:
Aplicaciones Científicas De Investigación
Chloro(diisopropylamino)dimethylsilane has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of chloro(diisopropylamino)dimethylsilane involves the formation of silicon-carbon bonds through substitution reactions. The chlorine atom in the compound is highly reactive and can be easily replaced by nucleophiles, leading to the formation of various organosilicon compounds . The molecular targets and pathways involved in these reactions depend on the specific nucleophiles and reaction conditions used .
Comparación Con Compuestos Similares
Dimethyldichlorosilane: Similar in structure but contains two chlorine atoms instead of one.
Trimethylchlorosilane: Contains three methyl groups and one chlorine atom.
Uniqueness: Chloro(diisopropylamino)dimethylsilane is unique due to the presence of the diisopropylamino group, which imparts different reactivity and properties compared to other chlorosilanes . This makes it particularly useful in specific synthetic applications where the diisopropylamino group is advantageous .
Propiedades
IUPAC Name |
N-[chloro(dimethyl)silyl]-N-propan-2-ylpropan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20ClNSi/c1-7(2)10(8(3)4)11(5,6)9/h7-8H,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCUFUZPMIIRMCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)[Si](C)(C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20ClNSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80401293 | |
| Record name | 1-Chloro-1,1-dimethyl-N,N-di(propan-2-yl)silanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80401293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6026-08-0 | |
| Record name | 1-Chloro-1,1-dimethyl-N,N-di(propan-2-yl)silanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80401293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


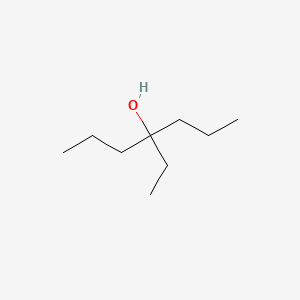
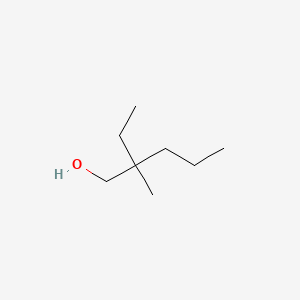
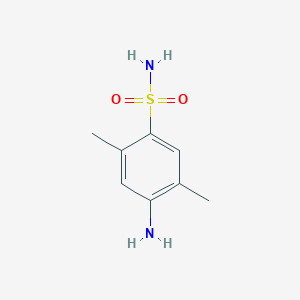
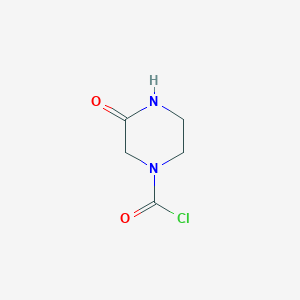
![Bicyclo[2.2.1]heptane-7-carboxylic acid](/img/structure/B3054342.png)
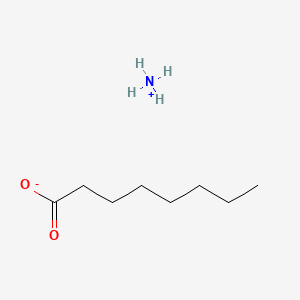

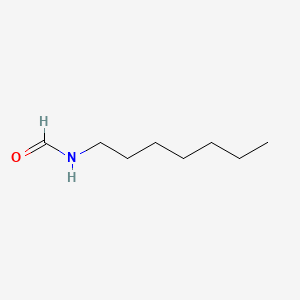

![4-[[(1-Propyl-1H-imidazol-5-yl)methyl]sulfinyl]benzenamine](/img/structure/B3054348.png)
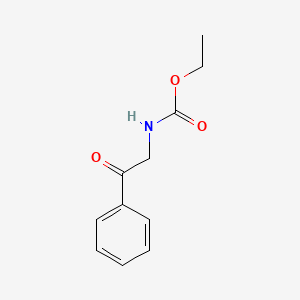
![7-Chloro-2H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B3054355.png)
![Oxazolo[4,5-c]quinolin-2(3H)-one](/img/structure/B3054357.png)

